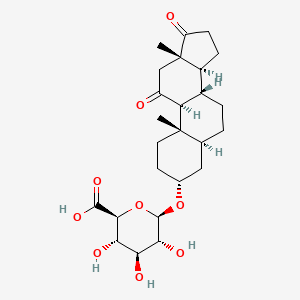

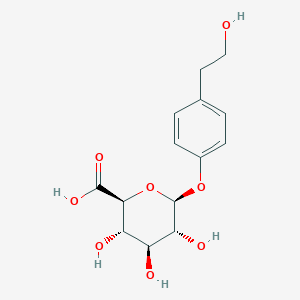

11-Ketoandrosterone Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

11-Ketoandrosterone Glucuronide is a metabolite of 11-Ketoandrosterone, an endogenous steroid and androgen. Androgens are sex hormones that stimulate or control the development and maintenance of male characteristics in vertebrates by binding to androgen receptors . 11-Ketoandrosterone belongs to a group of 11-oxyandrogens, which are potent and clinically relevant agonists of the androgen receptors .

Métodos De Preparación

The preparation of 11-Ketoandrosterone Glucuronide involves the glucuronidation of 11-Ketoandrosterone. This process can be achieved through chemical derivatization using hydroxylamine after liquid-liquid extraction to improve specificity and sensitivity . The method allows the quantitation of total 11-oxy C19 (free + sulfate and glucuronide conjugates) following enzymatic hydrolysis . Industrial production methods for glucuronides often involve enzymatic synthesis using recombinant UDP-glucuronosyltransferases (UGTs) .

Análisis De Reacciones Químicas

11-Ketoandrosterone Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydroxylamine for derivatization and liquid-liquid extraction . The major products formed from these reactions are glucuronide conjugates, which are highly water-soluble and readily excreted .

Aplicaciones Científicas De Investigación

11-Ketoandrosterone Glucuronide has several scientific research applications. It is used in the study of androgen metabolism and the androgen backdoor pathway, a metabolic pathway for androgen synthesis that bypasses testosterone as an intermediate product . This compound is also relevant in the diagnosis and prognosis of endocrine and metabolic disorders . Additionally, it is used in the development of diagnostic, prognostic, and theranostic tools for various medical conditions .

Mecanismo De Acción

The mechanism of action of 11-Ketoandrosterone Glucuronide involves its role as an androgen. It binds to androgen receptors, stimulating or controlling the development and maintenance of male characteristics . The molecular targets and pathways involved include the androgen receptor pathway and the androgen backdoor pathway .

Comparación Con Compuestos Similares

11-Ketoandrosterone Glucuronide is similar to other 11-oxyandrogens, such as 11-Ketotestosterone and 11-Ketodihydrotestosterone . These compounds are potent and clinically relevant agonists of the androgen receptors . this compound is unique in its specific role in the androgen backdoor pathway and its potential as a urinary marker for the production of 11-Ketotestosterone .

Propiedades

Fórmula molecular |

C25H36O9 |

|---|---|

Peso molecular |

480.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[[(3R,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-11,17-dioxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H36O9/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24/h11-14,17-21,23,28-30H,3-10H2,1-2H3,(H,31,32)/t11-,12+,13-,14-,17+,18-,19-,20+,21-,23+,24-,25-/m0/s1 |

Clave InChI |

QTXWOOLAHRQMGZ-QASSVKNGSA-N |

SMILES isomérico |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

SMILES canónico |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)

![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)

![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)